

Synthesis of Flurenol from Fluorenone: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flurenol*

Cat. No.: *B166873*

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Introduction

Flurenol, also known as 9-hydroxyfluorene, is a derivative of fluorene characterized by a hydroxyl group at the 9-position.[1] This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and fluorescent properties.[2] A common and efficient method for synthesizing **Flurenol** is through the reduction of its corresponding ketone, 9-fluorenone.[3] This application note provides a detailed protocol for the synthesis of **Flurenol** from 9-fluorenone using sodium borohydride as a reducing agent, a method known for its high yield and selectivity.[3][4]

Data Presentation

A summary of the quantitative data associated with the synthesis and characterization of **Flurenol** is presented in the table below for easy reference and comparison.

Parameter	Value	Reference
Reaction Yield	95-100%	[5]
Melting Point (Crude)	153 °C	[5]
Melting Point (Purified)	153-158 °C	[5]
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.62 (d), 7.61 (d), 7.37 (t), 7.30 (t), 5.52 (d), 1.98 (s, OH)	[6]
IR Spectrum (KBr Pellet)	~3200-3550 cm ⁻¹ (O-H stretch, broad), ~3000-3100 cm ⁻¹ (Aromatic C-H stretch), ~1450-1600 cm ⁻¹ (Aromatic C=C stretch), ~1017-1190 cm ⁻¹ (C-O stretch)	[7]

Experimental Protocols

I. Synthesis of Flurenol from 9-Fluorenone via Sodium Borohydride Reduction

This protocol details the reduction of 9-fluorenone to **Flurenol**. The reaction is characterized by a visible color change from the yellow of 9-fluorenone to the white of **Flurenol**.^[4]

Materials:

- 9-fluorenone (5.0 g)
- Ethanol (30 mL, warm)
- Reducing reagent solution:
 - Sodium methoxide (200 mg)
 - Methanol (10 mL)
 - Sodium borohydride (0.4 g)

- 0.1 M Hydrochloric acid (HCl)
- Deionized water
- 100 mL Beaker
- Stirring apparatus
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Filter paper

Procedure:

- In a 100-mL beaker, dissolve 5.0 g of 9-fluorenone in 30 mL of warm ethanol with stirring.^[5]
- Freshly prepare the reducing reagent by dissolving 200 mg of sodium methoxide and 0.4 g of sodium borohydride in 10 mL of methanol.
- Add the reducing reagent dropwise to the warm 9-fluorenone solution.
- Allow the reaction mixture to stand undisturbed for 10-20 minutes. A color change from yellow to colorless or white should be observed as the reaction progresses.^[5]
- Precipitate the product by adding 50 mL of deionized water to the reaction mixture.
- Neutralize the solution with 0.1 M HCl.
- Collect the white precipitate by vacuum filtration using a Büchner funnel.^[5]
- Wash the crude product with cold deionized water to remove any residual inorganic salts.^[5]
- Dry the crude **Flurenol**. The product is sufficiently pure for characterization by melting point, IR, and NMR spectroscopy.^[5]

II. Purification of Flurenol by Recrystallization

This protocol describes the purification of the synthesized **Flurenol** using recrystallization from an ethanol/water solvent system.

Materials:

- Crude **Flurenol**
- Ethanol
- Deionized water
- Erlenmeyer flasks
- Hot plate
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Filter paper

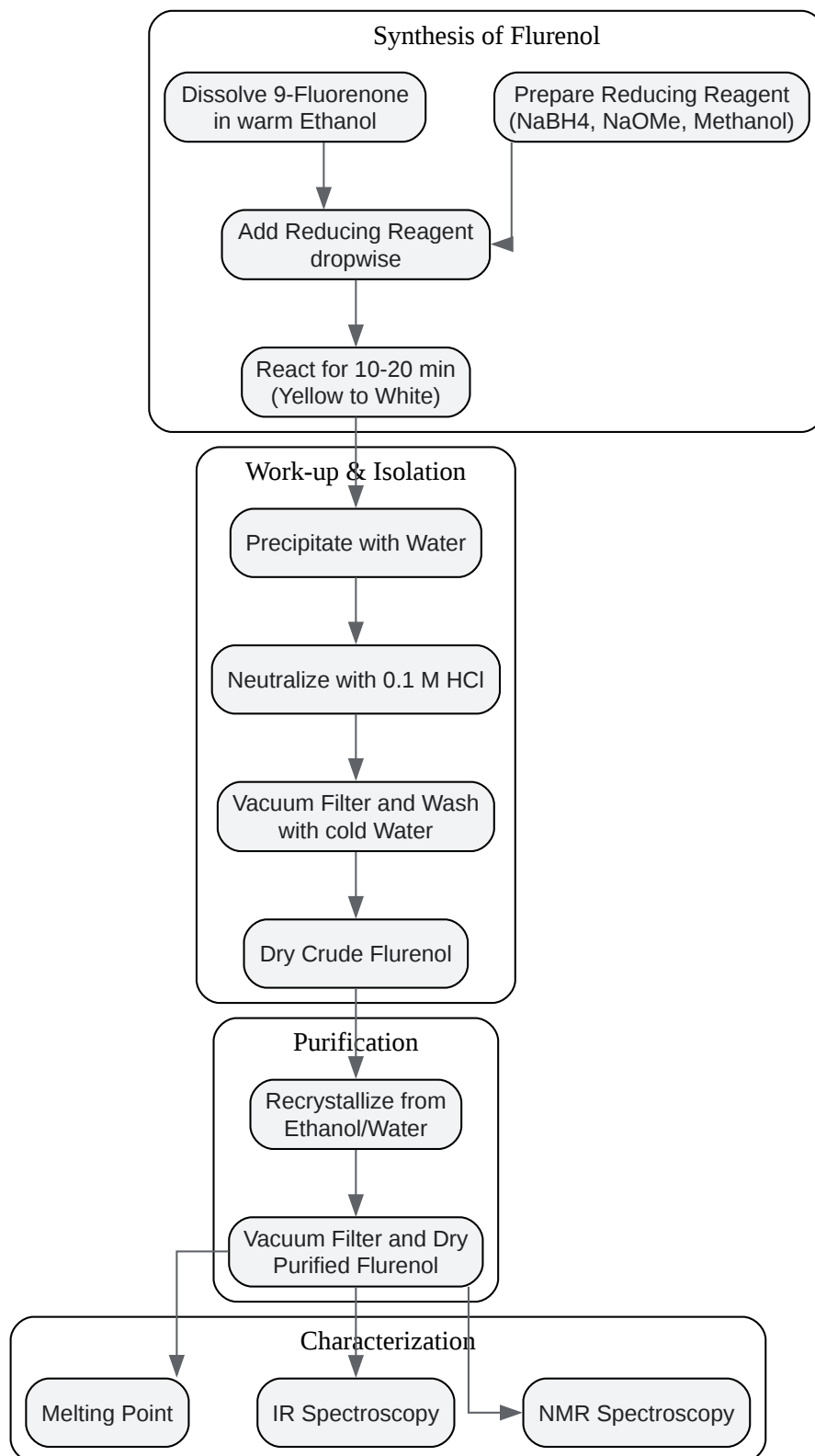
Procedure:

- Transfer the crude **Flurenol** to an Erlenmeyer flask.
- Add a minimum amount of hot ethanol to completely dissolve the solid.
- If insoluble impurities are present, perform a hot gravity filtration.
- To the hot solution, add water dropwise until the solution becomes persistently cloudy.
- Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
- Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal precipitation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol-water mixture.
- Dry the purified **Flurenol** and determine its melting point and yield.

Safety Precautions

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and gloves when handling chemicals.[\[4\]](#)[\[8\]](#)
- Ventilation: Perform the reaction in a well-ventilated fume hood as hydrogen gas may be evolved, especially during the quenching step.[\[4\]](#)
- Sodium Borohydride: Sodium borohydride is a water-reactive and flammable solid. Handle with care and avoid contact with water and acids outside of the controlled reaction conditions.[\[8\]](#)
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Diagrams



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Caption: Experimental workflow for the synthesis and purification of **Flurenol**.

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- To cite this document: BenchChem. [Synthesis of Flurenol from Fluorenone: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166873#synthesis-of-flurenol-from-fluorenone-protocol]

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